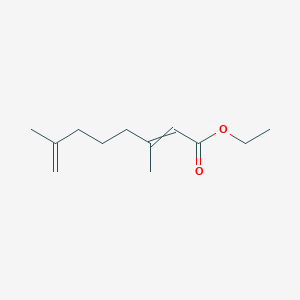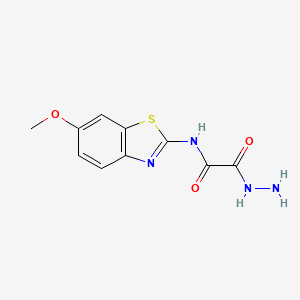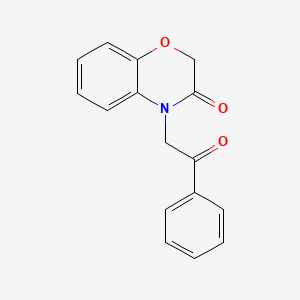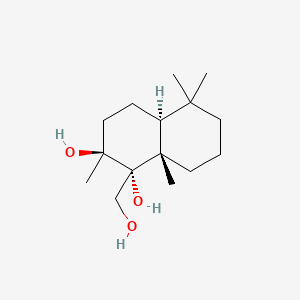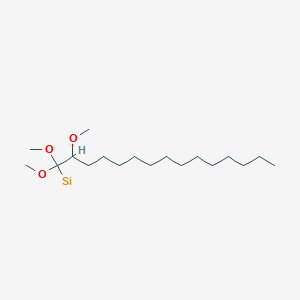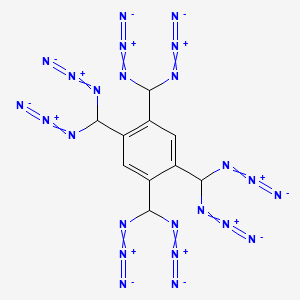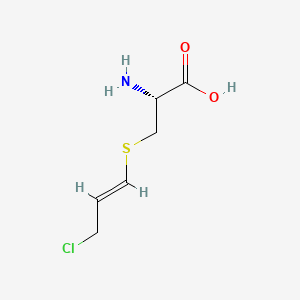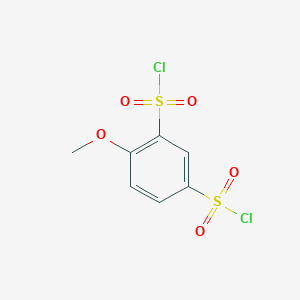
4-Methoxybenzene-1,3-disulfonyl dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxybenzene-1,3-disulfonyl dichloride is an organic compound with the molecular formula C7H6Cl2O5S2 It is a derivative of benzene, featuring two sulfonyl chloride groups and a methoxy group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxybenzene-1,3-disulfonyl dichloride typically involves the reaction of 4-methoxy-1,3-phthalic acid with thionyl chloride. The reaction is carried out under reflux conditions at 80°C for 8 hours . This process converts the carboxylic acid groups into sulfonyl chloride groups, resulting in the formation of the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and reagent concentrations, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methoxybenzene-1,3-disulfonyl dichloride primarily undergoes electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing sulfonyl chloride groups. These reactions include halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Halogenation: Typically involves the use of halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst such as aluminum chloride.
Nitration: Involves the use of a nitrating mixture (concentrated nitric acid and sulfuric acid) at low temperatures.
Sulfonation: Uses concentrated sulfuric acid or oleum as the sulfonating agent.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation would yield halogenated derivatives, while nitration would produce nitro-substituted compounds.
Wissenschaftliche Forschungsanwendungen
4-Methoxybenzene-1,3-disulfonyl dichloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Its derivatives are explored for their therapeutic potential in treating cardiovascular diseases.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 4-methoxybenzene-1,3-disulfonyl dichloride involves its reactivity as an electrophile. The sulfonyl chloride groups are highly reactive towards nucleophiles, allowing the compound to participate in various substitution reactions. These reactions can modify the structure and function of target molecules, leading to the desired chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Benzene-1,3-disulfonyl chloride: Similar structure but lacks the methoxy group.
4-Methoxybenzene-1-sulfonyl chloride: Contains only one sulfonyl chloride group.
1,3-Benzenedisulfonyl fluoride: Fluorine atoms replace the chlorine atoms in the sulfonyl groups.
Uniqueness: 4-Methoxybenzene-1,3-disulfonyl dichloride is unique due to the presence of both the methoxy group and two sulfonyl chloride groups. This combination enhances its reactivity and potential for diverse chemical modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Eigenschaften
CAS-Nummer |
109139-47-1 |
|---|---|
Molekularformel |
C7H6Cl2O5S2 |
Molekulargewicht |
305.2 g/mol |
IUPAC-Name |
4-methoxybenzene-1,3-disulfonyl chloride |
InChI |
InChI=1S/C7H6Cl2O5S2/c1-14-6-3-2-5(15(8,10)11)4-7(6)16(9,12)13/h2-4H,1H3 |
InChI-Schlüssel |
NDRJNVFWUSRVGD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)Cl)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


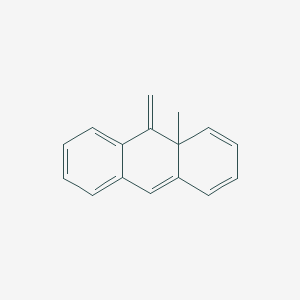
![3-[2-(4-Methylphenyl)ethenyl]bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14319638.png)

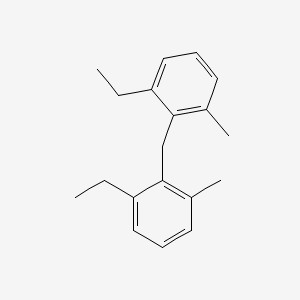
![Methyl(phenyl)[2,4,6-tri(propan-2-yl)phenyl]phosphane](/img/structure/B14319659.png)

![Silane, (1,1-dimethylethyl)[(2-methyl-2-propenyl)oxy]diphenyl-](/img/structure/B14319664.png)
